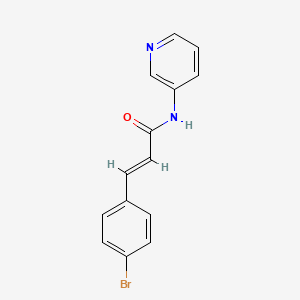
4-(3-thienylmethyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-thienylmethyl)thiomorpholine is a chemical compound that belongs to the class of heterocyclic compounds. It has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(3-thienylmethyl)thiomorpholine is not fully understood. However, it is believed that the compound interacts with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-(3-thienylmethyl)thiomorpholine has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential as an anticancer agent. Additionally, 4-(3-thienylmethyl)thiomorpholine has been shown to have an effect on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-thienylmethyl)thiomorpholine in lab experiments is its ease of synthesis. The compound can be synthesized using a relatively simple and straightforward method. Additionally, the compound exhibits various biochemical and physiological effects, making it a versatile tool for scientific research.
However, there are also limitations to using 4-(3-thienylmethyl)thiomorpholine in lab experiments. One of the main limitations is the lack of knowledge regarding its mechanism of action. Additionally, the compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of 4-(3-thienylmethyl)thiomorpholine in scientific research. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, the compound can be further modified to improve its efficacy and reduce toxicity. Furthermore, the compound can be used as a tool for the development of new catalysts and organic materials with potential applications in various fields.
Conclusion:
In conclusion, 4-(3-thienylmethyl)thiomorpholine is a versatile compound with potential applications in various scientific research fields. The compound can be synthesized using a simple method and exhibits various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 4-(3-thienylmethyl)thiomorpholine involves the reaction of thiomorpholine with 3-bromothiophene in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, which results in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
4-(3-thienylmethyl)thiomorpholine has shown promising results in various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions. It has also been used as a building block in the synthesis of organic molecules with potential biological activity. Additionally, 4-(3-thienylmethyl)thiomorpholine has been investigated for its potential application in the field of organic electronics.
Propiedades
IUPAC Name |
4-(thiophen-3-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS2/c1-4-12-8-9(1)7-10-2-5-11-6-3-10/h1,4,8H,2-3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGZYVEHFZQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257017 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)


![1-benzyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5788340.png)
![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)
![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide](/img/structure/B5788372.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-biphenylcarboxamide](/img/structure/B5788387.png)
